
p32 Inhibitor M36
Übersicht
Beschreibung
p32 Inhibitor M36: is a small molecule inhibitor specifically designed to target the mitochondrial protein p32, which is overexpressed in various cancer types, including glioma and colon cancer . This compound has shown significant potential in inhibiting the growth of cancer cells by binding directly to p32 and disrupting its association with other molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p32 Inhibitor M36 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of amide bonds and the incorporation of specific functional groups to enhance its binding affinity to p32 .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of advanced organic synthesis techniques, purification methods such as chromatography, and stringent quality control measures to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: p32 Inhibitor M36 primarily undergoes binding interactions with the p32 protein rather than traditional chemical reactions like oxidation or reduction. The compound’s efficacy is based on its ability to form stable complexes with p32, thereby inhibiting its function .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as amines, carboxylic acids, and coupling agents that facilitate the formation of amide bonds. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed: The major product formed from the synthesis of this compound is the inhibitor itself, which is characterized by its high binding affinity to the p32 protein. The compound is purified to remove any by-products or impurities that may have formed during the synthesis .
Wissenschaftliche Forschungsanwendungen
Overview
p32 Inhibitor M36 is a small molecule specifically designed to target the mitochondrial protein p32, which is overexpressed in various cancers, including glioma and colon cancer. This compound has garnered attention for its potential applications in cancer research and therapeutic development due to its ability to inhibit tumor growth and alter metabolic pathways.
Cancer Research
This compound has shown promise in inhibiting the growth of cancer cells, particularly those overexpressing p32. Key findings include:
- Glioma Cells : M36 effectively inhibits the proliferation of glioma cells, demonstrating a dose-dependent response. Studies have reported an IC50 value of approximately 77.9 μM under complete media conditions, with increased potency observed under low glucose conditions .
- Colon Cancer Cells : The inhibitor significantly reduces the viability and clonogenic capacity of various colon cancer cell lines (e.g., RKO, HCT116). The mechanism involves the impairment of critical signaling pathways such as Akt-mTOR and MAPK .
Metabolic Studies
The ability of M36 to disrupt p32 function makes it a valuable tool for studying metabolic pathways in cancer cells. By shifting metabolism from oxidative phosphorylation to glycolysis, researchers can investigate how metabolic reprogramming contributes to tumorigenesis and cancer progression .
Drug Development
M36 serves as a lead compound for developing new therapeutics targeting p32. Its specificity for cancer cells overexpressing p32 suggests potential for targeted therapies that minimize effects on normal tissues . High-throughput screening strategies have been employed to identify additional inhibitors based on the pharmacophore model established by M36 .
Case Studies
Several studies have documented the effects of this compound:
Wirkmechanismus
p32 Inhibitor M36 exerts its effects by binding directly to the p32 protein, thereby inhibiting its association with other molecules such as the LyP-1 tumor-homing peptide . This binding disrupts the normal function of p32, leading to a decrease in cancer cell proliferation and an increase in sensitivity to glucose depletion . The compound also affects mitochondrial integrity and dynamics, further contributing to its anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Monoclonal Antibodies: Monoclonal antibodies targeting p32 have been developed, but they do not specifically target mitochondrial-localized p32 and have limited ability to cross the blood-brain barrier.
LyP-1 Tumor-Homing Peptide: This peptide binds to p32 but lacks the specificity and potency of small molecule inhibitors like M36.
Uniqueness of p32 Inhibitor M36: this compound is unique in its ability to specifically target mitochondrial-localized p32 and inhibit its function with high affinity. Unlike monoclonal antibodies and peptides, M36 can effectively penetrate the blood-brain barrier and inhibit p32 in glioma cells . This makes it a highly valuable compound for cancer research and therapeutic development.
Biologische Aktivität
The p32 protein, also known as C1QBP, is a multifunctional mitochondrial protein that has been implicated in various cancer types, particularly colon cancer and glioma. Its overexpression is associated with enhanced malignancy traits, including increased cell proliferation, migration, and chemoresistance. The small molecule inhibitor M36 has emerged as a promising therapeutic agent targeting p32, showing significant potential in reducing the viability and proliferation of cancer cells. This article explores the biological activity of M36, supported by data tables, case studies, and detailed research findings.
M36 specifically inhibits the p32 protein's functions by disrupting its interactions with various ligands and downstream signaling pathways. The inhibition leads to:
- Decreased Viability : M36 significantly reduces the viability of colon cancer cell lines such as RKO, HCT116, SW480, and SW620 in a dose-dependent manner.
- Cytostatic Effects : The inhibitor exhibits cytostatic rather than cytotoxic effects, meaning it halts cell division without inducing cell death.
- Mitochondrial Dysfunction : Treatment with M36 affects mitochondrial integrity and dynamics, indicating that p32 plays a critical role in maintaining mitochondrial homeostasis.
Cell Line Studies
A comprehensive study evaluated the effects of M36 on several colon cancer cell lines:
Cell Line | IC50 (μM) | Effect on Viability | Clonogenic Capacity |
---|---|---|---|
RKO | 55.86 | Significant decrease | Decreased |
HCT116 | Not specified | Significant decrease | Decreased |
SW480 | Not specified | Significant decrease | Decreased |
SW620 | Not specified | Significant decrease | Decreased |
112CoN (non-malignant) | Not applicable | No significant change | Not applicable |
The most pronounced effects were observed in RKO cells, which have the highest expression levels of p32/C1QBP among the tested lines .
Pathway Inhibition
M36's inhibitory effects extend to critical pro-malignant signaling pathways:
- Akt-mTOR Pathway : M36 treatment results in decreased activation of this pathway, which is vital for cell growth and survival.
- MAPK Pathway : Similar reductions in activation were noted here, further supporting the drug's role in inhibiting malignancy traits.
Mitochondrial Dynamics
The impact of M36 on mitochondrial function was assessed by measuring the expression levels of key proteins involved in mitochondrial dynamics:
- DRP1 (Dynamin-related protein 1) : Involved in mitochondrial fission; decreased levels were observed post-treatment with M36.
- OPA1 and Mitofusin-2 : Proteins implicated in mitochondrial fusion; their expression levels were also affected by M36 treatment.
This suggests that M36 disrupts normal mitochondrial dynamics, contributing to its anti-cancer effects .
Case Studies
- Colon Cancer Study : A study demonstrated that treatment with M36 led to a significant reduction in clonogenic capacity across multiple colon cancer cell lines. The results indicated that not only the number but also the size of colonies formed was affected, highlighting the drug's strong anti-proliferative effect .
- Glioma Study : Initial research on glioma cells showed that M36 effectively inhibited growth and sensitized cells to glucose depletion. This was attributed to its ability to bind directly to p32 and disrupt its function .
Eigenschaften
IUPAC Name |
1-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[3-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]propyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O2/c32-22(30-18-6-1-4-16(14-18)20-24-10-11-25-20)28-8-3-9-29-23(33)31-19-7-2-5-17(15-19)21-26-12-13-27-21/h1-2,4-7,14-15H,3,8-13H2,(H,24,25)(H,26,27)(H2,28,30,32)(H2,29,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFOXYBNULCICF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NCCCNC(=O)NC3=CC=CC(=C3)C4=NCCN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.